N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-21-14-4-2-3-5-15(14)22-12-16(20)18-13-17(23-9-8-19)6-10-24-11-7-17/h2-5,19H,6-13H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCRKSGIOIPEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2(CCSCC2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Tetrahydrothiopyran Ring: This step involves the cyclization of a suitable precursor, such as a 1,4-dihydroxy compound, in the presence of a sulfur source under acidic conditions.
Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via an etherification reaction, where the tetrahydrothiopyran intermediate reacts with ethylene glycol in the presence of a strong acid catalyst.
Attachment of the Methoxyphenoxyacetamide Moiety: This step involves the reaction of the intermediate with 2-methoxyphenol and chloroacetyl chloride, followed by amidation with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiopyran ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The methoxy group on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the acetamide moiety.
Substituted Phenoxy Compounds: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigation as a potential therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and methoxyphenoxy groups could facilitate binding to specific sites, while the tetrahydrothiopyran ring might influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
The compound shares functional motifs with herbicides documented in the Journal of Agricultural Science (2017):
- † (2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide) : Both compounds feature acetamide backbones and methoxy groups. However, † includes a chloro substituent and lacks the thiopyran ring, which may reduce environmental persistence compared to the sulfur-containing target compound .
Pharmaceutical Derivatives from Patent Literature
Patent compounds (2019) with quinoline-piperidine-acetamide frameworks highlight key differences:
- N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(1-(2-(2-(2-hydroxyethoxy)ethylamino)acetyl)piperidin-4-ylidene) acetamide: This molecule shares the acetamide and hydroxyethoxy motifs but incorporates a quinoline core and piperidine ring, which may enhance blood-brain barrier penetration compared to the thiopyran-based target .
- N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide: The absence of a sulfur atom in the piperidine ring suggests reduced metabolic oxidation compared to the thiopyran derivative .
Acetamide Derivatives in Chemical Databases
- N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (876566-09-5): This analog replaces the thiopyran ring with an ethoxyphenyl group and introduces a formyl substituent. The ethoxy group increases lipophilicity (higher logP), while the formyl moiety may render it reactive in synthetic pathways, unlike the more stable hydroxyethoxy-thiopyran structure .
Data Table: Comparative Properties of Structural Analogues
Research Findings and Implications
- Metabolic Stability : The thiopyran ring in the target compound may resist cytochrome P450-mediated oxidation better than oxygen-containing heterocycles (e.g., tetrahydrofuran in patent compounds) .
- Solubility: The hydroxyethoxy group likely improves aqueous solubility compared to purely hydrophobic analogs like N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide .
- Target Selectivity: The 2-methoxyphenoxy group could enable π-π stacking with enzyme active sites, similar to chloro-substituted herbicides but with reduced toxicity .
Biological Activity
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis, and interactions with biological targets, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Tetrahydrothiopyran moiety : Enhances solubility and biological activity.
- Methoxyphenoxy group : Contributes to its interaction with biological receptors.
- Acetamide functional group : Known for its role in enzyme inhibition.
The molecular formula is , with a molecular weight of approximately 385.48 g/mol.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor , particularly targeting specific enzymes involved in metabolic pathways. Its mechanism involves binding to the active sites of these enzymes, thereby modulating their activity. This characteristic is crucial for developing therapeutic agents aimed at diseases such as cancer and infections.
Receptor Modulation
The compound also exhibits potential as a receptor modulator . Interaction studies have shown that it can influence various cellular pathways by interacting with receptors that regulate cell signaling. The presence of the tetrahydrothiopyran structure is believed to enhance its affinity for these receptors.
Case Studies
- Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of cancer cell lines in vitro. The compound's ability to induce apoptosis in these cells was attributed to its interaction with specific signaling pathways involved in cell survival.
- Antimicrobial Properties : Another investigation revealed that this compound exhibited antimicrobial activity against various bacterial strains. The mechanism was linked to its ability to disrupt bacterial cell wall synthesis, highlighting its potential as an antibiotic agent.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydrothiopyran : Starting from appropriate precursors, the tetrahydrothiopyran ring is synthesized through cyclization reactions.
- Methylation and Acetylation : Subsequent reactions involve methylation of phenolic groups and acetylation to form the final acetamide structure.
- Purification : Advanced techniques such as chromatography are employed to purify the compound, ensuring high yield and purity for biological testing.
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Thiophene-2-carboxylic acid | Structure | Lacks tetrahydrothiopyran moiety; different reactivity |
| 2-Aminothiophene-3-carboxylic acid | Structure | Amino-substituted; distinct biological activity |
| Thiophene-3-carboxamide | Structure | Similar features but lacks hydroxyethoxy substitution |
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the preparation of key intermediates. For example:
- Step 1 : React 3-(4-methoxyphenyl)propanamide with a tetrahydrothiopyran derivative under alkylation conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) to introduce the thiopyran core .
- Step 2 : Introduce the 2-hydroxyethoxy group via nucleophilic substitution or coupling reactions, ensuring temperature control (0–25°C) to avoid side reactions .
- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via TLC .
- Key Considerations : Optimize reaction time and stoichiometry to maximize yield (>70%) and minimize by-products.
Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to specific protons (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) and carbons to verify substituent positions .
- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1667 cm⁻¹, ether C-O at ~1100 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) and fragmentation patterns .
- Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. Which functional groups in this compound influence its physicochemical properties?
- Methodological Answer :
- Amide Group (-C(=O)NH-) : Governs hydrogen-bonding capacity and solubility in polar solvents (e.g., DMSO, methanol) .
- Ether and Methoxy Groups : Enhance lipophilicity (logP ~2.5–3.0), impacting membrane permeability and bioavailability .
- Thiopyran Ring : Contributes to conformational rigidity, analyzed via X-ray crystallography or NOESY NMR to determine 3D structure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?
- Methodological Answer :
- Derivative Synthesis : Replace the 2-methoxyphenoxy group with halogenated or bulky aryl groups to assess steric/electronic effects on target binding .
- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) and correlate activity with substituent properties (e.g., IC₅₀ values vs. Hammett σ constants) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, guided by crystallographic data of similar targets .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots to extrapolate shelf-life under storage conditions .
- Mechanistic Insight : Identify degradation products (e.g., hydrolyzed amide or oxidized thiopyran) via LC-MS/MS and propose stabilization strategies (e.g., lyophilization or antioxidant additives) .
Q. How can computational methods validate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to a receptor (e.g., G-protein-coupled receptor) over 100 ns trajectories to assess conformational stability and binding energy (MM-PBSA analysis) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer or covalent bonding mechanisms at the active site, using Gaussian or ORCA software .
- Validation : Compare computational results with experimental data (e.g., SPR binding affinity or ITC thermodynamics) to refine models .
Q. What experimental approaches address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., CellTiter-Glo® for cytotoxicity, fixed ATP concentrations in kinase assays) to minimize variability .
- Off-Target Profiling : Screen against unrelated targets (e.g., cytochrome P450 enzymes) to identify non-specific effects confounding earlier results .
- Meta-Analysis : Aggregate data from multiple studies (e.g., using Forest plots) to statistically reconcile conflicting IC₅₀ or EC₅₀ values .
Methodological Resources
- Synthesis Optimization : Refer to multi-step protocols in .
- Structural Analysis : Detailed NMR/IR/MS workflows in .
- Biological Evaluation : Assay design and computational tools in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
